molecular formula C7H3F3N2 B1457333 2-Ethynyl-4-(trifluoromethyl)pyrimidine CAS No. 1698055-59-2

2-Ethynyl-4-(trifluoromethyl)pyrimidine

Cat. No. B1457333
M. Wt: 172.11 g/mol
InChI Key: YKQYAMADTJJDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethynyl-4-(trifluoromethyl)pyrimidine” is a type of organic compound that contains a pyrimidine ring, which is a heterocyclic aromatic ring structure, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a trifluoromethyl group (CF3), which is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

The synthesis of “2-Ethynyl-4-(trifluoromethyl)pyrimidine” and its derivatives generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice between these methods depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of “2-Ethynyl-4-(trifluoromethyl)pyrimidine” includes a pyrimidine ring and a trifluoromethyl group . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving “2-Ethynyl-4-(trifluoromethyl)pyrimidine” are diverse. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Scientific Research Applications

Synthesis of Novel Pyrimidines

A series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines were synthesized through the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, demonstrating the role of 2-Ethynyl-4-(trifluoromethyl)pyrimidine in constructing complex pyrimidine structures with potential biological applications (Flores et al., 2006).

Electronic and Photophysical Properties

Carbazole-pyrimidine conjugates, synthesized involving 2-Ethynyl-4-(trifluoromethyl)pyrimidine, were explored for their electronic, photophysical, and electrochemical properties. These studies demonstrate the compound's utility in tuning intramolecular charge-transfer states, highlighting its significance in the development of advanced optical materials (Shin-ichiro Kato et al., 2015).

Trifluoromethylated Analogues Synthesis

The synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues from 4-(Trifluoromethyl)pyrimidin-2(1H)-ones showcases the adaptability of 2-Ethynyl-4-(trifluoromethyl)pyrimidine in creating fluorinated analogues with potential pharmacological interest (V. Sukach et al., 2015).

Organometallic Networks

Research on the synthesis of novel silver–ethynide complexes using 4-Ethynylpyridine and 5-ethynylpyrimidine demonstrates the compound's importance in constructing organometallic networks with unique luminescence properties. This application could be pivotal in the development of new materials for electronic and photonic devices (Tianle Zhang et al., 2010).

Antiasthma Agents

The synthesis and evaluation of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, prepared through reactions involving pyrimidine derivatives, indicated potential as mediator release inhibitors for asthma treatment. This highlights the versatility of 2-Ethynyl-4-(trifluoromethyl)pyrimidine in medicinal chemistry for developing novel therapeutic agents (J. Medwid et al., 1990).

Future Directions

The future directions for “2-Ethynyl-4-(trifluoromethyl)pyrimidine” and its derivatives are promising. They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-ethynyl-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2/c1-2-6-11-4-3-5(12-6)7(8,9)10/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQYAMADTJJDCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-4-(trifluoromethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Ethynyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
2-Ethynyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 5
2-Ethynyl-4-(trifluoromethyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
2-Ethynyl-4-(trifluoromethyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.